Fosamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

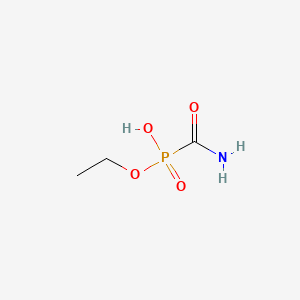

Fosamine is a phosphonic ester.

科学研究应用

Agricultural Applications

Fosamine is utilized in agriculture primarily for weed control. Its systemic action allows it to target specific plant types without adversely affecting surrounding crops.

- Target Species : It is particularly effective against perennial weeds and invasive species, such as lantana (Lantana camara) and Rhamnus cathartica (common buckthorn) .

- Application Timing : Best results are achieved when applied in late summer or early fall when the target plants are actively growing .

Forestry Applications

In forestry, this compound is employed to manage invasive species that threaten native ecosystems.

- Case Study: Lantana Control : Research conducted in Southeast Queensland demonstrated that this compound outperformed traditional herbicides in controlling lantana infestations in hoop pine plantations . The study showed significant mortality rates of lantana with higher concentrations of this compound compared to other chemical treatments.

| Treatment Concentration | Mortality Rate (%) |

|---|---|

| 3% this compound | 68.0 |

| 4% this compound | 79.1 |

| Chlorophenoxy Herbicides | 28.8 |

Environmental Impact Studies

This compound's environmental impact has been a focal point of several studies.

- Non-target Species Effects : A study evaluating the impact of this compound on Rhamnus cathartica revealed that while it effectively reduced the target species' population, it also adversely affected non-target forb cover by up to 85% in certain sites . This highlights the need for careful application planning to mitigate unintended consequences on biodiversity.

| Site | Forb Cover Reduction (%) |

|---|---|

| Elk River | 85 |

| Hastings | 73 |

| Savage | 50 |

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of Fosamine in inhibiting plant growth, and how can this be experimentally validated?

this compound’s mechanism remains partially unresolved, but studies suggest it inhibits the reactivation of dormant tissues (e.g., buds) and may disrupt mitosis or calcium transport in developing cells . To validate this, researchers can:

- Conduct in vitro cell culture assays to observe mitotic inhibition using microscopy (e.g., staining for spindle fiber abnormalities).

- Measure calcium ion flux in treated vs. untreated tissues via fluorescence probes or atomic absorption spectroscopy.

- Compare gene expression profiles of meristematic tissues using RNA sequencing to identify pathways affected by this compound .

Q. What environmental factors most significantly influence this compound’s degradation in soil and aquatic systems?

this compound’s degradation is driven by microbial activity, pH, and temperature:

- Soil : Degradation half-life ranges from 1–2 weeks under aerobic conditions, accelerated by high microbial biomass and neutral-to-alkaline pH .

- Aquatic systems : Rapid microbial degradation occurs in sediments, but stability increases in low-pH water . Methodological approach : Use ¹⁴C-labeled this compound in microcosm experiments to track degradation rates under controlled pH, temperature, and microbial conditions. Analyze metabolites via LC-MS .

Q. How does this compound’s selectivity between conifers and hardwoods inform its application protocols?

this compound is tolerated by conifers (e.g., pines) but damages hardwoods, likely due to differential translocation and metabolic rates . To optimize application:

- Conduct species-specific translocation studies using radiolabeled this compound and autoradiography.

- Time applications to late summer/autumn, 1–2 months before leaf drop, to maximize absorption in target species .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported translocation patterns of this compound across plant species?

Contradictions arise from species-specific vascular transport and metabolic rates. To address this:

- Use susceptible (e.g., oak) and tolerant (e.g., pine) species in parallel experiments with ¹⁴C-Fosamine.

- Quantify apoplastic vs. symplastic transport via compartmental analysis (e.g., EDTA exudation for apoplastic separation).

- Compare metabolic degradation rates using HPLC to identify detoxification pathways in tolerant species .

Q. What methodologies are optimal for quantifying species-specific metabolic degradation rates of this compound?

- In vitro enzyme assays : Isolate plant cytochrome P450 enzymes and measure this compound breakdown kinetics.

- Metabolite profiling : Treat plant tissues with this compound and use LC-HRMS to identify phosphorylated or conjugated metabolites.

- Soil microbe studies : Perform metagenomic sequencing of this compound-treated soils to identify microbial consortia involved in degradation .

Q. How can experimental designs account for this compound’s delayed phytotoxic effects in field studies?

Delayed effects (e.g., spring bud failure) complicate causality. Solutions include:

- Establish controlled field plots with staggered application dates and monitor phenological stages (e.g., bud break) via time-lapse photography.

- Use untreated buffer zones to isolate this compound effects from environmental variables.

- Pair field data with greenhouse experiments under standardized conditions to confirm dose-response relationships .

Q. What experimental strategies address the lack of data on this compound’s long-term ecological impacts in non-target ecosystems?

- Longitudinal monitoring : Track soil microbial diversity (via 16S rRNA sequencing) and invertebrate populations in treated areas over 3–5 years.

- Mesocosm studies : Simulate aquatic ecosystems with this compound runoff to assess bioaccumulation in algae, fish, and sediments using GC-MS .

Q. Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported soil half-lives of this compound (1–2 weeks vs. rapid degradation)?

Discrepancies may stem from soil type or microbial community differences. To standardize measurements:

- Use OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil) with defined soil matrices (e.g., loam, clay).

- Report microbial biomass (via phospholipid fatty acid analysis) and organic matter content in all studies .

Q. What protocols ensure reproducibility in this compound efficacy trials across varying climatic conditions?

- Controlled environment chambers : Replicate temperature, humidity, and light cycles of target regions.

- Standardized application metrics : Use calibrated sprayers to ensure uniform droplet size (e.g., 300–500 µm) and coverage (≥80% leaf surface) .

Q. Safety and Regulatory Considerations

Q. What safety protocols are critical when handling this compound in laboratory and field settings?

属性

CAS 编号 |

59682-52-9 |

|---|---|

分子式 |

C3H8NO4P |

分子量 |

153.07 g/mol |

IUPAC 名称 |

carbamoyl(ethoxy)phosphinic acid |

InChI |

InChI=1S/C3H8NO4P/c1-2-8-9(6,7)3(4)5/h2H2,1H3,(H2,4,5)(H,6,7) |

InChI 键 |

UCHDFLNGIZUADY-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(C(=O)N)O |

规范 SMILES |

CCOP(=O)(C(=O)N)O |

颜色/形态 |

COLORLESS CRYSTALLINE SOLID WHITE CRYSTALLINE SOLID |

密度 |

1.33 |

熔点 |

175 °C |

Key on ui other cas no. |

59682-52-9 25954-13-6 |

相关CAS编号 |

25954-13-6 (mono-ammonium salt) |

保质期 |

AQUEOUS FORMULATIONS AND DILUTED SPRAYS ARE STABLE, BUT IT DECOMP IN ACID MEDIA IN DILUTE SOLN (5 MG/L) ... . Stable in neutral and alkaline media. |

溶解度 |

@ 25 °C: 1.79 KG/KG WATER, 300 MG/KG ACETONE, 400 MG/KG BENZENE, 12 G/KG ETHANOL, 1.4 G/KG DIMETHYLFORMAMIDE, 158 G/KG METHANOL, 200 MG/KG HEXANE SLIGHTLY SOL IN MOST COMMON ORGANIC SOLVENTS 0.04 g/kg chloroform at 25 °C |

同义词 |

ammonium ethyl carbamoylphosphonate DPX-1108 DuPont Krenite Brush Control Agent fosamine fosamine ammonium fosamine monoammonium salt fosamine monolithium salt fosamine monosodium salt fosamine zinc (2:1) salt fosamine-ammonium |

蒸汽压力 |

0.53 mPa @ 25 °C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。